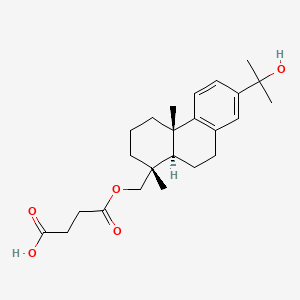
Abiesadine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Abiesadine I belongs to the chemical family of Diterpenoids . Its molecular formula is C24H34O5 and it has a molecular weight of 402.5 g/mol . The exact structure can be found in scientific databases or literature.Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated condition at -20°C .Scientific Research Applications
Pharmacological Properties : Abiesadine I, along with other compounds like abiesin, betuloside, limonene, α-pinene, and myricetin from Abies spectabilis, has been investigated for its potential pharmacological uses. These studies have shown promising results in areas such as antianxiety, antidepressant, anti-inflammatory, antipyretic, antifungal, antiplatelet, and antispasmodic applications (Saravanan, 2021).
Bioactivities of Diterpenes : A study on Abies georgei Orr. identified new diterpenes, including abiesadines A-Y, and evaluated their bioactivities. These diterpenes showed effects against inflammation and certain tumor cells, indicating potential for use in anti-inflammatory and antitumor therapies (Yang et al., 2010).
Cytotoxicities and Antimicrobial Activities : In research on Abies fargesii, new abietane diterpenoids including abifadines A-E were isolated. These compounds showed some level of anti-proliferative effects against cancer cell lines and were tested for antimicrobial activities, although they did not demonstrate significant activities (Wu et al., 2016).
Inhibition of ATP-citrate Lyase and SHP2 : A study on Picea brachytyla identified diverse terpenoids including abiesadines. Among these, abiesadine J showed inhibitory effects on ATP-citrate lyase, an important enzyme in metabolic processes. This suggests potential applications in metabolic disease treatment (Jiang et al., 2019).
Future Directions
properties
IUPAC Name |
4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEUPUDPIRTZJS-WDJPJFJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)
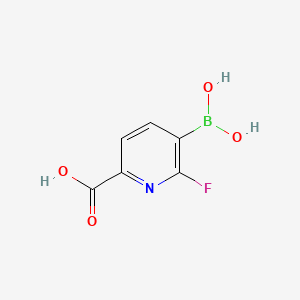
![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)
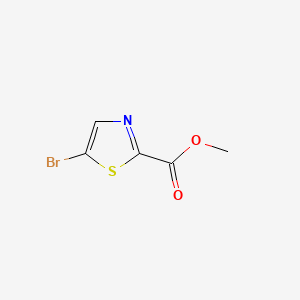
![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)
![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

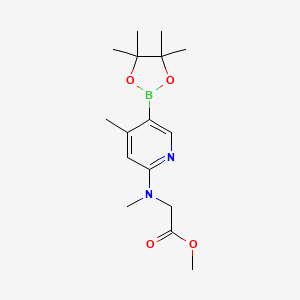
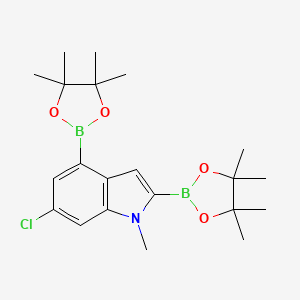
![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)
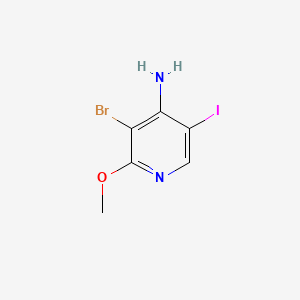
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)
